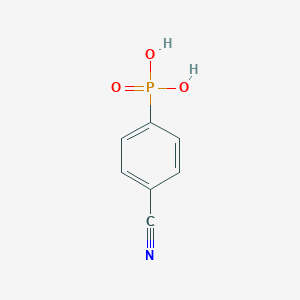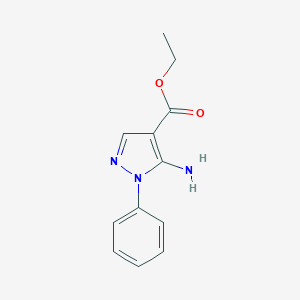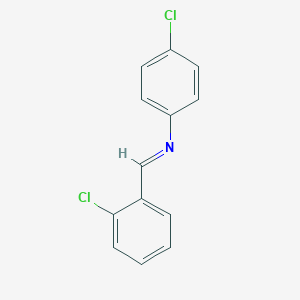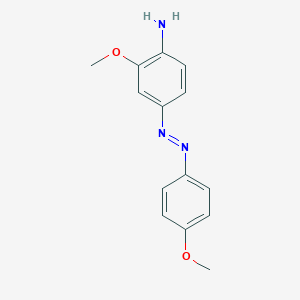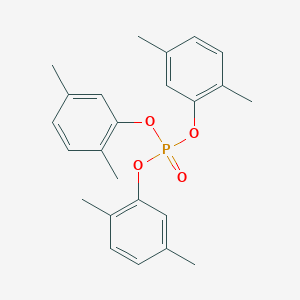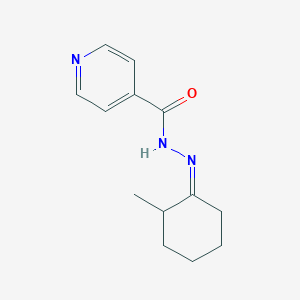
2-Methylisonicotinic acid cyclohexylidenehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylisonicotinic acid cyclohexylidenehydrazide (INH-Me) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a derivative of isoniazid, a drug used to treat tuberculosis, and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Methylisonicotinic acid cyclohexylidenehydrazide involves its ability to bind to and inhibit specific enzymes and proteins. It has been found to inhibit the activity of enzymes such as catalase and peroxidase, which are involved in the metabolism of reactive oxygen species. 2-Methylisonicotinic acid cyclohexylidenehydrazide has also been found to inhibit the activity of a protein called Hsp90, which is involved in the regulation of cellular processes such as protein folding and degradation.
Effets Biochimiques Et Physiologiques
2-Methylisonicotinic acid cyclohexylidenehydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases. 2-Methylisonicotinic acid cyclohexylidenehydrazide has also been found to have anti-inflammatory properties and to reduce the expression of certain cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methylisonicotinic acid cyclohexylidenehydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. However, one limitation of using 2-Methylisonicotinic acid cyclohexylidenehydrazide in lab experiments is that it can be toxic at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-Methylisonicotinic acid cyclohexylidenehydrazide. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its use as a precursor for other chemical compounds, particularly those with potential medicinal applications. Additionally, further research is needed to fully understand the mechanism of action of 2-Methylisonicotinic acid cyclohexylidenehydrazide and its effects on various cellular processes.
Méthodes De Synthèse
2-Methylisonicotinic acid cyclohexylidenehydrazide can be synthesized through a reaction between isoniazid and cyclohexylidenehydrazine. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is then purified through various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
2-Methylisonicotinic acid cyclohexylidenehydrazide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its antibacterial and antifungal properties, as well as its ability to inhibit certain enzymes and proteins. 2-Methylisonicotinic acid cyclohexylidenehydrazide has also been investigated for its potential as a drug delivery system and as a precursor for other chemical compounds.
Propriétés
Numéro CAS |
15885-63-9 |
|---|---|
Nom du produit |
2-Methylisonicotinic acid cyclohexylidenehydrazide |
Formule moléculaire |
C13H17N3O |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
N-[(Z)-(2-methylcyclohexylidene)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H17N3O/c1-10-4-2-3-5-12(10)15-16-13(17)11-6-8-14-9-7-11/h6-10H,2-5H2,1H3,(H,16,17)/b15-12- |
Clé InChI |
JCDUNXBXHFOXMR-QINSGFPZSA-N |
SMILES isomérique |
CC\1CCCC/C1=N/NC(=O)C2=CC=NC=C2 |
SMILES |
CC1CCCCC1=NNC(=O)C2=CC=NC=C2 |
SMILES canonique |
CC1CCCCC1=NNC(=O)C2=CC=NC=C2 |
Synonymes |
N'-(2-Methylcyclohexylidene)isonicotinic hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



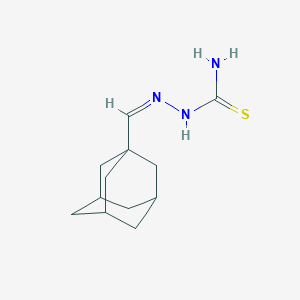
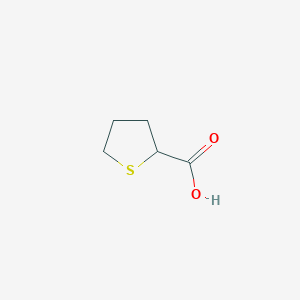
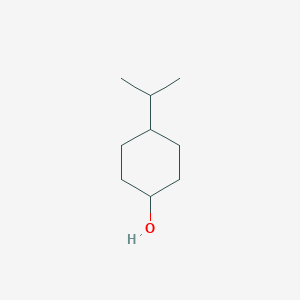
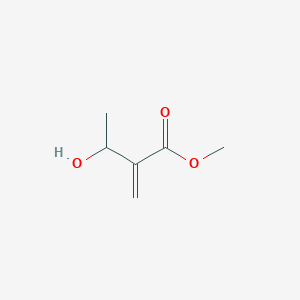
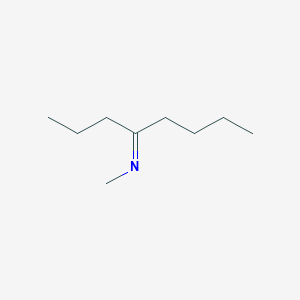
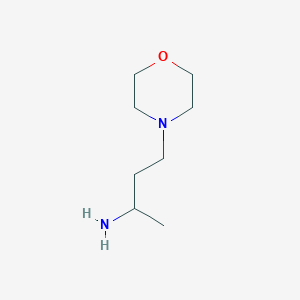
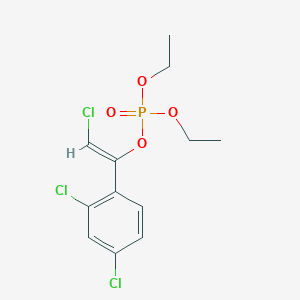
![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)
